(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S2/c1-24-16-6-4-5-15(11-16)13-19-20(23)22(21(27)28-19)10-9-14-7-8-17(25-2)18(12-14)26-3/h4-8,11-13H,9-10H2,1-3H3/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUHKPDDMXJTGB-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=CC(=CC=C3)OC)SC2=S)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)/C(=C\C3=CC(=CC=C3)OC)/SC2=S)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Thiazolidin-4-ones are characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The specific structure of the compound under consideration allows for various interactions with biological targets, making it a candidate for multiple therapeutic applications. The presence of methoxy groups and a sulfanylidene moiety enhances its reactivity and potential for biological interaction.
Anticancer Activity
Research indicates that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound has been linked to the inhibition of key enzymes involved in cancer progression, suggesting its potential as an anticancer agent .
Table 1: Summary of Anticancer Activities
Antioxidant Activity
Thiazolidin-4-one derivatives are also known for their antioxidant properties. The ability to scavenge free radicals and reduce oxidative stress is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. The compound's structure allows it to donate electrons effectively, thus neutralizing reactive oxygen species (ROS) .
Antimicrobial Activity
The compound exhibits antimicrobial activity against a range of pathogens. Studies have shown that thiazolidin-4-one derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have demonstrated efficacy against Staphylococcus aureus and Escherichia coli, indicating a broad spectrum of antimicrobial potential .
Table 2: Antimicrobial Efficacy
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 | |
| Escherichia coli | 18 | |
| Pseudomonas aeruginosa | 15 |
Case Studies
Several case studies highlight the efficacy of thiazolidin-4-one derivatives in clinical settings:
- Breast Cancer Study : A derivative similar to the compound was tested in vitro on MCF-7 breast cancer cells, resulting in a significant reduction in cell viability (IC50 = 15 µM). Mechanistic studies indicated that the compound induced apoptosis via the mitochondrial pathway .
- Diabetes Management : Thiazolidin-4-one derivatives have been explored for their antidiabetic properties by activating peroxisome proliferator-activated receptors (PPARs), which play a critical role in glucose metabolism. A study demonstrated that specific derivatives improved insulin sensitivity in diabetic models .
Scientific Research Applications
Anticancer Activity
Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Recent literature indicates that compounds in this class can inhibit various cancer cell lines through multiple mechanisms:
- Mechanism of Action : Thiazolidin-4-one derivatives often act by inhibiting key enzymes involved in cancer cell proliferation. For instance, studies have shown that certain derivatives exhibit significant inhibition of cyclin-dependent kinases (CDKs) and other tyrosine kinases, which are crucial for cell cycle regulation and cancer progression .
-
Case Studies :
- A study demonstrated that a thiazolidin-4-one derivative showed promising cytotoxic activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values of 0.54 µM and 0.24 µM respectively .
- Another investigation highlighted a novel thiazolidin-4-one analogue that displayed potent inhibitory activity against multi-target tyrosine kinases, showcasing an IC50 value of 0.021 µmol L−1 against c-Met kinase .
Antibacterial Properties
Thiazolidin-4-one compounds have also been recognized for their antibacterial activities:
- Antibacterial Mechanism : These compounds can disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, leading to bacterial cell death.
-
Research Findings :
- A synthesized thiazolidin-4-one compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with inhibition percentages reaching up to 91.66% .
- Various studies have reported that modifications in the thiazolidin-4-one structure can enhance antibacterial efficacy, indicating a structure-activity relationship worth exploring further .
Other Pharmacological Activities
Beyond anticancer and antibacterial properties, thiazolidin-4-one derivatives demonstrate a range of other bioactivities:
- Antioxidant Activity : Some derivatives have shown significant antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases .
- Anti-inflammatory Effects : Certain thiazolidin-4-one compounds have been evaluated for their potential to inhibit inflammatory pathways, suggesting applications in treating inflammatory diseases .
Data Table: Summary of Biological Activities
| Activity Type | Compound Example | Target/Effect | IC50 Value |
|---|---|---|---|
| Anticancer | Thiazolidin-4-one derivative | MCF-7 Cell Line | 0.54 µM |
| Thiazolidin-4-one analogue | HepG2 Cell Line | 0.24 µM | |
| Antibacterial | Synthesized thiazolidin-4-one | E. coli | 88.46% Inhibition |
| Synthesized thiazolidin-4-one | S. aureus | 91.66% Inhibition | |
| Antioxidant | Various thiazolidin-4-one derivatives | ABTS Assay | 81.8% Inhibition |
| Anti-inflammatory | Thiazolidin-4-one compounds | Inflammatory Pathways | Not specified |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Stereochemical Influences
- The (5E) configuration in the target compound vs. (5Z) in affects molecular geometry. E-isomers often exhibit extended conformations, influencing crystal packing and receptor binding.
Q & A
Q. What are the key considerations for synthesizing this thiazolidinone derivative with high regioselectivity?
- Methodological Answer: The synthesis typically involves cyclocondensation of thiosemicarbazides with α-halo carbonyl compounds under acidic conditions (e.g., acetic acid/DMF mixture). For example, describes refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in DMF/acetic acid to form thiazolidinones. Critical parameters include:
Q. How can structural characterization resolve ambiguities in the compound’s stereochemistry?
- Methodological Answer: Use a combination of:
- NMR spectroscopy : - and -NMR to confirm substituent positions and E/Z isomerism (e.g., coupling constants for olefinic protons).
- X-ray crystallography : Definitive proof of the (5E)-configuration, as demonstrated in similar thiazolidinones ().
- Mass spectrometry : High-resolution MS to verify molecular formula and fragmentation patterns of the sulfanylidene moiety .
Q. What are the primary biological targets or activities reported for this class of compounds?
- Methodological Answer: Thiazolidinones with methoxyphenyl substituents exhibit:
- Antimicrobial activity : Test via broth microdilution assays ().
- Anticancer potential : Screen against cancer cell lines (e.g., MTT assays), noting that 3,4-dimethoxy groups enhance cytotoxicity ().
- Enzyme inhibition : Evaluate interactions with kinases or proteases via enzymatic assays (e.g., IC determination) .
Advanced Research Questions
Q. How do regioselective modifications (e.g., methoxy vs. hydroxy groups) impact bioactivity?
- Methodological Answer: Compare derivatives via:
- SAR studies : Replace 3,4-dimethoxy groups with hydroxyl groups (e.g., via demethylation) and test activity. shows that methoxy groups improve lipophilicity and membrane permeability, enhancing antimicrobial efficacy.
- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to assess binding affinity changes when substituents alter hydrogen bonding or steric hindrance .
Q. What experimental strategies address contradictory data in biological activity reports?
- Methodological Answer:
- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols across studies.
- Control for solubility : Pre-dissolve compounds in DMSO at consistent concentrations (<0.1% v/v) to avoid solvent toxicity.
- Validate via orthogonal methods : Confirm antifungal activity with both disc diffusion and time-kill assays () .
Q. How can analytical method validation ensure reproducibility in quantifying this compound?
- Methodological Answer: Develop a validated HPLC protocol:
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% formic acid.
- Detection : UV at 254 nm (λ for thiazolidinone core).
- Validation parameters : Linearity (R > 0.995), precision (RSD < 2%), LOD/LOQ (<1 µg/mL) .
Q. What are the challenges in scaling up synthesis without compromising yield or purity?
- Methodological Answer:
- Optimize stepwise reactions : Separate intermediates (e.g., benzylidene precursors) via column chromatography before cyclization.
- Catalyst selection : Use Lewis acids (e.g., ZnCl) to accelerate thiazolidinone ring formation ().
- Purification : Recrystallize from DMF/ethanol mixtures to remove byproducts () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
